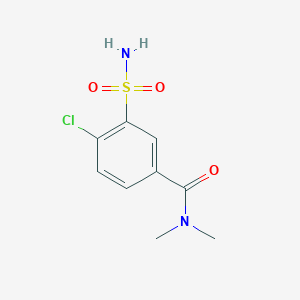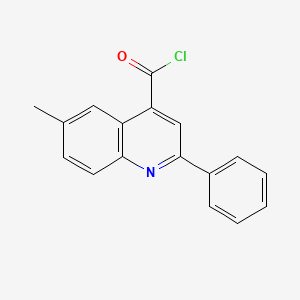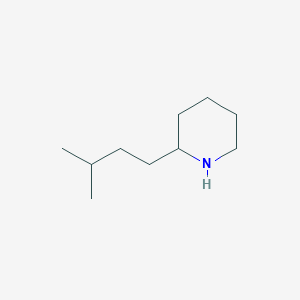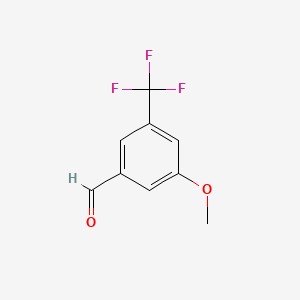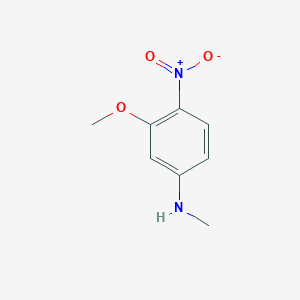
3-methoxy-N-methyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-methyl-4-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the synthesis of insensitive explosives .
Synthesis Analysis
The synthesis of this compound involves several steps. The first step is N-demethylation, which involves the removal of a methyl group from the nitrogen atom, resulting in the formation of 4-nitroaniline and formaldehyde . The second step is a monooxygenation reaction, which transforms 4-nitroaniline to 4-aminophenol . The third step involves oxidative deamination, which removes the amine group from 4-aminophenol, resulting in the formation of 1, 2, 4-benzenetriol .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group, a nitro group, and a methylamine group .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in the synthesis of insensitive explosives . The compound undergoes various reactions, including N-demethylation, monooxygenation, and oxidative deamination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 182.18 , and it is insoluble in water .Scientific Research Applications
Spectrophotometric Analysis
3-Methoxy-N-methyl-4-nitroaniline and similar nitroaniline derivatives are used as spectrophotometric reagents. For instance, 2-Methyl-4-nitroaniline was tested and optimized for the determination of ethinylestradiol in pharmaceutical formulations. The method proved to be simple, rapid, and allowed for selective determination of the analyte, highlighting the utility of nitroaniline derivatives in spectrophotometric analysis (Teixeira et al., 2011).
Photoinduced Demethylation
The photoexcitation of compounds similar to this compound can lead to demethylation. For instance, 4-nitro-N,N-dimethylaniline upon photoexcitation becomes demethylated, indicating the potential of these compounds in photoinduced chemical reactions and possibly in the development of photoresponsive materials (Görner & Döpp, 2002).
Fluorescent Sensing
Nitroaniline derivatives are used in the development of fluorescent sensors. A novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline was synthesized, showcasing high sensitivity and excellent selectivity. This application is crucial for environmental monitoring and industrial process control (Xie et al., 2020).
Photopolymerization
Derivatives of this compound, such as methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, have been proposed as photoiniferters. These compounds decompose under UV irradiation to generate corresponding radicals, indicating their potential in photopolymerization processes, which are important in various industrial applications (Guillaneuf et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methoxy-N-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENGNOMTDAOEGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


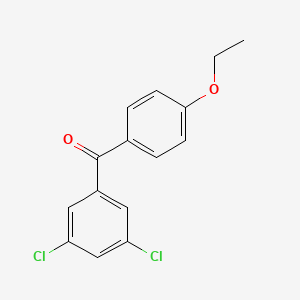

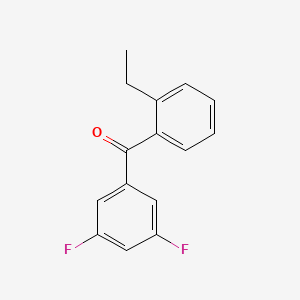

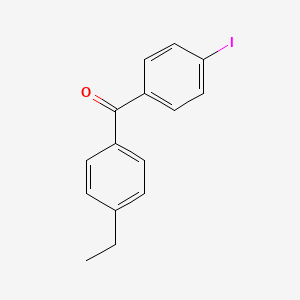

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)
